(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex chemical compound known for its unique structure and properties. This compound is utilized in various scientific research fields, including drug development, material science, and environmental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves the reaction of thiophene-2-carbohydrazide with 4-chloro-4′-hydroxybenzophenone in anhydrous ethanol, with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for about 2 hours, then filtered and allowed to evaporate naturally .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)(4-hydroxyphenyl)methanone: Known for its antifungal and antibacterial activities.
(4-chlorophenyl)(4-nitrophenyl)methanone: Exhibits significant antiviral properties.
4-chloro-4′-methylbenzophenone: Used in the synthesis of various organic compounds.
Uniqueness
(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone stands out due to its unique benzothiazinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for diverse scientific research applications, particularly in drug development and material science.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c1-15-6-12-18(13-7-15)24-14-21(22(25)16-8-10-17(23)11-9-16)28(26,27)20-5-3-2-4-19(20)24/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNOLMLAUWTLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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